Benzenemethanol,a-[1-(dimethylamino)ethyl]-
Description
Benzenemethanol, α-[1-(dimethylamino)ethyl]- (IUPAC name: [R-(R,S)]-α-[1-(Dimethylamino)ethyl]benzenemethanol) is a chiral secondary alcohol with a dimethylaminoethyl side chain attached to the benzylic position. Key identifiers include:
- CAS No.: 552-79-4 (base compound), 38455-90-2 (hydrochloride salt)
- Molecular Formula: C₁₁H₁₇NO (base), C₁₁H₁₈ClNO (hydrochloride)
- Molecular Weight: 179.25 g/mol (hydrochloride)
- Stereochemistry: The [R-(R,S)] configuration is critical for its pharmacological activity, resembling ephedrine derivatives .
- Applications: Used as a bronchodilator and decongestant, leveraging its adrenergic receptor agonist properties .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962313, DTXSID701021165 | |
| Record name | (+)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-56-5, 42151-56-4 | |
| Record name | (±)-Methylephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylephedrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-N-Methylephedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLEPHEDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP306Z33KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-[1-(dimethylamino)ethyl]- typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, a-[1-(dimethylamino)ethyl]- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-[1-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Benzenemethanol, α-[1-(dimethylamino)ethyl]- is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a precursor for the synthesis of rivastigmine, a drug used for the treatment of Alzheimer's disease. Rivastigmine functions as an acetylcholinesterase inhibitor, enhancing cholinergic activity in the central nervous system. The compound's ability to selectively inhibit acetylcholinesterase makes it crucial in managing cognitive decline associated with neurodegenerative diseases .
Case Study: Rivastigmine Synthesis
- Synthesis Method : The synthesis of rivastigmine involves the reaction of 3-(1-dimethylaminoethyl)phenol with carbamoyl chlorides. This process can be optimized to reduce hazardous waste and improve yield by employing safer reagents such as carbonyl diimidazole instead of traditional isocyanates .
- Pharmacological Impact : Clinical studies have demonstrated that rivastigmine significantly improves cognitive function in patients with Alzheimer's disease, showcasing the therapeutic potential of compounds derived from benzenemethanol, α-[1-(dimethylamino)ethyl]- .
Toxicological Assessments
The safety profile of benzenemethanol derivatives has been assessed through various toxicological studies. For instance, evaluations have indicated that while benzyl alcohol (the parent compound) exhibits some neurotoxic effects at high doses, derivatives like benzenemethanol, α-[1-(dimethylamino)ethyl]- show a more favorable safety profile when used appropriately .
Toxicity Case Study
- Study Findings : In animal studies involving benzyl alcohol, doses above 800 mg/kg bw/day resulted in neurotoxic symptoms like staggering and respiratory difficulties. However, no significant adverse effects were observed at lower doses .
- Regulatory Insights : Regulatory bodies have established acceptable exposure limits for benzyl alcohol derivatives, ensuring their safe use in pharmaceuticals and other applications.
Synthetic Methodologies
The synthesis of benzenemethanol, α-[1-(dimethylamino)ethyl]- can be achieved through several methodologies that prioritize efficiency and safety.
Synthesis Techniques
- Reductive Amination : This method involves the reduction of phenolic compounds using Raney nickel as a catalyst in the presence of ammonia to yield 3-(1-aminoethyl)phenol, which is then converted to the dimethylated product using formic acid and formaldehyde .
- Environmental Considerations : Recent advancements focus on minimizing the environmental impact by reducing hazardous reagents and optimizing reaction conditions for industrial scalability .
Comparative Analysis Table
| Aspect | Benzenemethanol, α-[1-(dimethylamino)ethyl]- | Rivastigmine | Benzyl Alcohol |
|---|---|---|---|
| Chemical Structure | C11H17N | C14H18N2O2 | C7H8O |
| Primary Use | Intermediate for pharmaceuticals | Alzheimer's treatment | Solvent/Preservative |
| Toxicity Level | Moderate (depends on dosage) | Low at therapeutic doses | Higher at elevated doses |
| Synthesis Method | Reductive amination | Carbamate formation | Direct synthesis |
Mechanism of Action
The mechanism of action of Benzenemethanol, a-[1-(dimethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Substituted Benzenemethanol Derivatives with Methylamino Groups
Compounds such as 4-Methoxy-α-[1-(methylamino)ethyl]-benzenemethanol and 4-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol () differ in two aspects:
Amino Group: Methylamino (-NHCH₃) vs. dimethylamino (-N(CH₃)₂).
Benzene Substituents : Electron-donating (e.g., methoxy) or withdrawing (e.g., fluoro) groups.
Pseudoephedrine and Ephedrine Analogues
Pseudoephedrine ([R-(R,S)]-α-[1-(methylamino)ethyl]-benzenemethanol) shares structural similarity but lacks the dimethylamino group:
- CAS No.: 90-82-4
- Molecular Formula: C₁₀H₁₅NO
- Pharmacology: Less potent than the dimethylamino variant due to reduced nitrogen methylation, affecting adrenergic receptor affinity .
Ethylamino and Bulkier Amino Derivatives
Benzenemethanol, α-[1-(ethylamino)ethyl]-3,4-dimethyl- (CAS: 805181-72-0) features:
Halogenated and Heterocyclic Variants
Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]- (CAS: 3198-15-0) introduces:
- Hydroxy and Methoxy Groups : Enhances hydrogen-bonding capacity .
- Applications: Potential use in resin chemistry, diverging from the target compound’s pharmaceutical role .
Pharmacological and Industrial Relevance
- Target Compound: Preferred in pharmaceuticals for its prolonged half-life due to dimethylamino group resistance to metabolic degradation .
- Methylamino Analogues: Used in resin formulations as co-initiators, where reactivity depends on amine concentration (e.g., ).
- Ethylamino Derivatives: Explored in catalysis as ligands for transition metals ().
Biological Activity
Benzenemethanol, α-[1-(dimethylamino)ethyl]- (also known as 4-(dimethylamino)benzyl alcohol), is an organic compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and potential therapeutic effects. This article delves into its biological activity, synthesizing data from various studies and sources.
- Chemical Formula : CHNO
- Molecular Weight : 165.2322 g/mol
- CAS Registry Number : 53214-57-6
Biological Activity
Benzenemethanol, α-[1-(dimethylamino)ethyl]- exhibits a range of biological activities, particularly in pharmacology and toxicology. The compound has been studied for its effects on neurotransmitter systems and its potential as an antidepressant.
The compound is believed to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation. Studies indicate that compounds with similar structures often target serotonin and norepinephrine reuptake mechanisms, suggesting a potential role in treating mood disorders.
Case Studies and Research Findings
-
Antidepressant Effects :
- A review highlighted the role of various antidepressants in modulating neurotransmitter systems, with compounds like benzenemethanol potentially influencing BDNF (Brain-Derived Neurotrophic Factor) levels, impacting neuroplasticity and neuronal survival .
- In clinical settings, compounds structurally related to benzenemethanol have shown efficacy in alleviating symptoms of depression through their action on glutamate receptors and other neurotransmitter systems .
- Toxicological Assessments :
- Synthesis and Applications :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal gas chromatography (GC) conditions for analyzing Benzenemethanol, α-[1-(dimethylamino)ethyl]-?
Answer:
The compound can be analyzed using a non-polar capillary column (e.g., VF-5MS, 30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. A temperature ramp starting at 60°C and increasing to 270°C is recommended for effective separation. Retention indices (RI) and mass spectrometry (MS) data from NIST databases can aid in peak identification .
Advanced: How can enantiomeric purity be ensured during synthesis of chiral Benzenemethanol derivatives?
Answer:
Enantiomeric resolution requires chiral chromatography or stereoselective synthesis. For example, pseudoephedrine derivatives (structurally similar) are resolved using chiral columns like Chiralpak® AD-H or derivatization with chiral auxiliaries. Stereochemical assignments should be confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR .
Basic: What are common synthetic routes for α-substituted Benzenemethanol derivatives?
Answer:
Two key methods are:
- Reductive Amination : Reacting benzaldehyde derivatives with dimethylaminoethyl Grignard reagents, followed by catalytic hydrogenation.
- Mitsunobu Reaction : Stereospecific coupling of alcohols with azides or amines using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Advanced: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₅NO, MW 165.2322) and fragmentation patterns .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethylaminoethyl group at α-position) and stereochemistry.
- IR Spectroscopy : Validates hydroxyl (OH) and tertiary amine (N-CH₃) functional groups .
Basic: How is the molecular weight and formula determined experimentally?
Answer:
- Elemental Analysis : Combustion analysis quantifies C, H, N, and O content.
- Mass Spectrometry : Electron ionization (EI-MS) provides accurate molecular ion peaks (e.g., m/z 165.23 for C₁₀H₁₅NO) .
- X-ray Diffraction : Confirms molecular geometry and atomic connectivity .
Advanced: How do solvent polarity and pH affect the stability of Benzenemethanol derivatives in solution?
Answer:
- Polar Solvents : Enhance solubility but may accelerate hydrolysis of the dimethylamino group.
- pH Effects : Basic conditions (pH > 8) stabilize the tertiary amine, while acidic conditions (pH < 5) protonate the amine, altering reactivity. Stability studies should use HPLC with UV detection at 254 nm to monitor degradation .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).
- Recrystallization : Use polar aprotic solvents like acetone or ethanol.
- Distillation : For volatile derivatives, fractional distillation under reduced pressure .
Advanced: What are the metabolic pathways of structurally related Benzenemethanol derivatives in biological systems?
Answer:
In vivo studies of pseudoephedrine analogs show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
